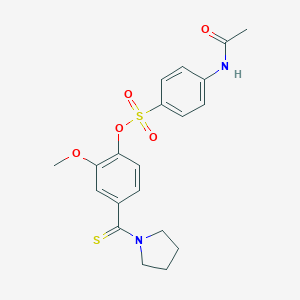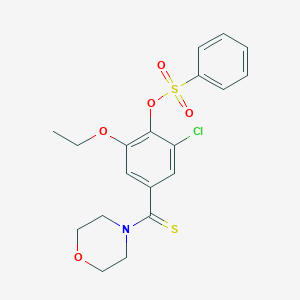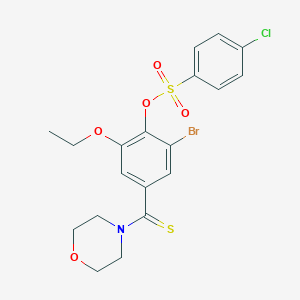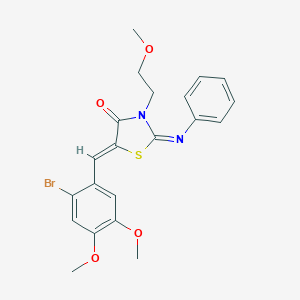
5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as BDMPT, is a thiazolidinone derivative that has been studied for its potential therapeutic properties. BDMPT has been found to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
作用机制
The mechanism of action of 5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its anticancer effects by inducing apoptosis and cell cycle arrest in cancer cells. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The antimicrobial activity of this compound is thought to be due to its ability to disrupt the bacterial cell membrane. The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. This compound has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In addition, this compound has been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Furthermore, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using 5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its broad spectrum of biological activities. This compound has been found to exhibit anticancer, antimicrobial, and anti-inflammatory effects, making it a versatile compound for various research applications. Additionally, the synthesis of this compound is relatively straightforward, and the compound can be easily purified using standard analytical techniques. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity against both cancer and normal cells, which may limit its use in certain research applications.
未来方向
There are several future directions for the research on 5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One potential direction is to investigate the structure-activity relationship of this compound and its derivatives to identify compounds with improved therapeutic properties. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent. Additionally, further research is needed to elucidate the mechanism of action of this compound and its derivatives. Finally, the potential toxicity of this compound should be further investigated to determine its safety profile for potential clinical use.
合成方法
The synthesis of 5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 2-methoxyethylamine and phenyl isothiocyanate in the presence of a base. The resulting product is then treated with thiosemicarbazide to yield this compound. The synthesis of this compound has been reported in several research articles, and the purity of the compound has been confirmed by various analytical techniques such as NMR and mass spectrometry.
科学研究应用
5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer effects against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Additionally, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
分子式 |
C21H21BrN2O4S |
|---|---|
分子量 |
477.4 g/mol |
IUPAC 名称 |
(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21BrN2O4S/c1-26-10-9-24-20(25)19(29-21(24)23-15-7-5-4-6-8-15)12-14-11-17(27-2)18(28-3)13-16(14)22/h4-8,11-13H,9-10H2,1-3H3/b19-12-,23-21? |
InChI 键 |
MBZLZGNSFBBVMA-SYVFOUEHSA-N |
手性 SMILES |
COCCN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OC)OC)/SC1=NC3=CC=CC=C3 |
SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C=C2Br)OC)OC)SC1=NC3=CC=CC=C3 |
规范 SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C=C2Br)OC)OC)SC1=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(3,5-Dichloro-2-hydroxybenzylidene)-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one](/img/structure/B306322.png)
![(5E)-5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylidene}-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306323.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B306324.png)
![1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine](/img/structure/B306326.png)
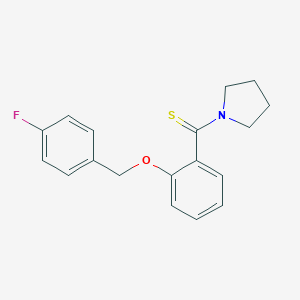
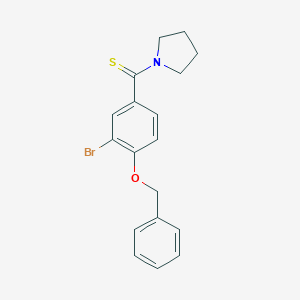
![1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine](/img/structure/B306330.png)
